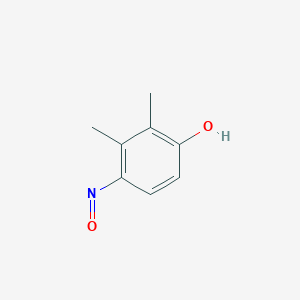

2,3-Dimethyl-4-nitrosophenol

Description

Historical Context and Evolution of Nitrosophenol Chemistry

The journey into the world of nitrosophenols began in 1849 with the reported formation of a metal-nitrosophenolato complex with mercury. chemicalbook.com This discovery laid the groundwork for future explorations into the synthesis and properties of these colorful compounds. A significant milestone in this field was the development of the Baudisch reaction, which provided a novel method for the ortho-hydroxylation and nitrosation of aromatic rings in the presence of a metal ion, typically copper. chemicalbook.com

Early research into nitrosophenols was largely driven by their vibrant colors, which inspired their preparation and isolation. chemicalbook.com The nitrosation of phenol (B47542) itself was first studied in 1874, leading to the formation of p-quinone monoxime, a tautomer of p-nitrosophenol. uni.lu Over the decades, various methods for the C-nitrosation of aromatic compounds have been developed, including the direct nitrosation of phenols and their derivatives. uni.lu

Significance of Phenolic Systems with Nitroso Functionality in Organic Chemistry

The presence of both a phenolic hydroxyl group and a nitroso group imparts a rich and versatile reactivity to nitrosophenol compounds. These molecules can exist in tautomeric equilibrium with their corresponding quinone monoxime forms. chemicalbook.com This dual functionality makes them valuable intermediates in organic synthesis.

Nitrosophenols have been widely utilized in colorimetry for the detection of metal ions, a property recognized early in their history. nih.gov Furthermore, they serve as precursors for the synthesis of other important organic molecules. For instance, the oxidation of nitrosophenols provides a mild route to the corresponding nitrophenols, which have a broad range of applications, including their use as synthetic scaffolds. nih.gov The nitroso group itself is a versatile functional group that can participate in various organic reactions, making nitrosoarenes important building blocks in organic chemistry and materials science. ontosight.ai

Overview of Research Trajectories for 2,3-Dimethyl-4-nitrosophenol and Related Compounds

While the broader class of nitrosophenols has been the subject of extensive research, specific investigations into 2,3-dimethyl-4-nitrosophenol are less documented in publicly available literature. Much of the research on dimethyl-substituted nitrosophenols has focused on other isomers, such as 2,6-dimethyl-4-nitrosophenol.

Research on related compounds, such as 4-nitrosophenol (B94939), has explored their synthesis, etherification, and use as intermediates in the production of dyes and other chemicals. sigmaaldrich.comgoogle.com Studies on the degradation of related methyl-substituted nitrophenols, like 3-methyl-4-nitrophenol, have shed light on the biochemical pathways involved in their breakdown. stackexchange.com

The research trajectory for a compound like 2,3-dimethyl-4-nitrosophenol would likely involve its synthesis from 2,3-dimethylphenol (B72121) and subsequent investigation of its chemical and physical properties. Its potential applications could be inferred from those of other substituted nitrosophenols, including its use as a ligand for metal complexes, a precursor for dyes, or an intermediate in the synthesis of other organic molecules. However, specific experimental data for 2,3-dimethyl-4-nitrosophenol remains limited.

Chemical Compound Data

Below are tables detailing the available information for 2,3-Dimethyl-4-nitrosophenol and its related precursor and nitro-analogue.

Table 1: Properties of 2,3-Dimethyl-4-nitrosophenol

| Property | Value | Source |

| IUPAC Name | 2,3-dimethyl-4-nitrosophenol | uni.lu |

| Molecular Formula | C₈H₉NO₂ | uni.lu |

| CAS Number | 74783-54-3 | nih.gov |

| Molecular Weight | 151.16 g/mol | nih.gov |

| Structure (SMILES) | CC1=C(C=C(C=C1O)N=O)C | sigmaaldrich.com |

| InChI Key | Not Available |

Table 2: Properties of 2,3-Dimethylphenol

| Property | Value | Source |

| IUPAC Name | 2,3-dimethylphenol | nih.gov |

| Molecular Formula | C₈H₁₀O | nih.gov |

| CAS Number | 526-75-0 | nih.gov |

| Molecular Weight | 122.16 g/mol | ontosight.ai |

| Melting Point | 70-73 °C | wikipedia.org |

| Boiling Point | 217 °C | wikipedia.org |

| Structure (SMILES) | CC1=C(C(=CC=C1)O)C | nih.gov |

| InChI Key | QWBBPBRQALCEIZ-UHFFFAOYSA-N | nih.gov |

Table 3: Properties of 2,3-Dimethyl-4-nitrophenol (B102812)

| Property | Value | Source |

| IUPAC Name | 2,3-dimethyl-4-nitrophenol | nih.gov |

| Molecular Formula | C₈H₉NO₃ | nih.gov |

| CAS Number | 19499-93-5 | nih.gov |

| Molecular Weight | 167.16 g/mol | nih.gov |

| Structure (SMILES) | CC1=C(C=CC(=C1C)O)N+[O-] | nih.gov |

| InChI Key | DAEZHJNJHQAEPE-UHFFFAOYSA-N | nih.gov |

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

2,3-dimethyl-4-nitrosophenol |

InChI |

InChI=1S/C8H9NO2/c1-5-6(2)8(10)4-3-7(5)9-11/h3-4,10H,1-2H3 |

InChI Key |

MHURFZVFYYDDNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C)O)N=O |

Origin of Product |

United States |

Molecular Architecture and Tautomeric Equilibria of 2,3 Dimethyl 4 Nitrosophenol

Structural Isomerism and Tautomeric Forms in Aromatic Nitrosophenols

Aromatic nitrosophenols, including 2,3-dimethyl-4-nitrosophenol, are not static structures but rather exist as an equilibrium mixture of tautomers. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. This phenomenon is a critical determinant of the chemical and physical properties of these compounds.

Nitroso-Phenol and Quinone-Monoxime Tautomerism

The primary tautomeric relationship in 4-nitrosophenols is the equilibrium between the nitroso-phenol form and the quinone-monoxime form. In the case of 2,3-dimethyl-4-nitrosophenol, this equilibrium involves the migration of a proton from the phenolic oxygen to the nitroso group's nitrogen atom, accompanied by a rearrangement of the pi-electron system within the benzene (B151609) ring.

Nitroso-Phenol Tautomer : This form retains the aromatic character of the benzene ring, with a hydroxyl (-OH) group and a nitroso (-N=O) group as substituents.

Quinone-Monoxime Tautomer : This form loses the aromaticity of the benzene ring, adopting a quinoidal structure. It features a ketone-like carbonyl group (C=O) and an oxime (-NOH) group.

While the loss of aromaticity in the quinone-monoxime form is energetically unfavorable, this tautomer is surprisingly stable and can be the predominant form in many cases. The stability is influenced by the formation of a more stable oxime group and a conjugated system that, while not fully aromatic, still possesses significant resonance stabilization.

Theoretical Investigations into Tautomeric Preferences and Stability

Computational chemistry provides valuable insights into the factors governing tautomeric equilibria. Density Functional Theory (DFT) and other ab initio methods are employed to calculate the relative energies of the tautomers, thereby predicting which form is more stable. These theoretical studies have shown that the energy difference between the nitroso-phenol and quinone-monoxime forms is often small, allowing for the existence of both tautomers in equilibrium.

For related compounds, theoretical calculations have revealed that the quinonoid structure, despite being labeled non-aromatic, can capture a significant portion of the π-electron stabilization typically associated with aromatic systems. The preference for a dissociable proton to bind more tightly to an oxime function compared to a phenol (B47542) function also contributes to the stability of the quinone-monoxime tautomer. Solvent effects are also a critical factor, with polar solvents often influencing the position of the equilibrium.

Influence of Substituents on Tautomeric Equilibrium

The nature and position of substituents on the aromatic ring can significantly influence the tautomeric equilibrium. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the relative stabilities of the tautomers by modifying the electron density distribution in the ring and affecting the acidity of the phenol or the basicity of the nitroso group.

In 2,3-dimethyl-4-nitrosophenol, the two methyl groups (-CH₃) are electron-donating. These groups increase the electron density in the aromatic ring, which can influence the stability of the charged intermediates in the proton transfer process. The precise effect of the 2,3-dimethyl substitution pattern on the tautomeric equilibrium would require specific theoretical calculations, but it is expected to shift the equilibrium compared to the unsubstituted 4-nitrosophenol (B94939). The increased electron density on the ring may stabilize the positive charge development on the ring in the transition state of proton transfer, potentially favoring the quinone-monoxime form.

Conformational Analysis and Stereochemical Considerations

The three-dimensional arrangement of atoms in 2,3-dimethyl-4-nitrosophenol is also subject to conformational variations. The rotation around the C-N and C-O single bonds can lead to different conformers. In the quinone-monoxime tautomer, stereoisomerism is possible at the C=N double bond, leading to (E) and (Z) isomers.

Theoretical calculations on similar molecules can predict the most stable conformations by identifying the minima on the potential energy surface. For the quinone-monoxime form, the (E) and (Z) isomers would have different energies, with one form being favored. The planarity of the molecule is also a key consideration, as it affects the extent of π-conjugation.

Intramolecular Interactions and Hydrogen Bonding Networks

Intramolecular hydrogen bonding can play a significant role in stabilizing specific tautomers and conformers. In the case of the quinone-monoxime tautomer of 2,3-dimethyl-4-nitrosophenol, an intramolecular hydrogen bond can form between the hydrogen of the oxime group (-NOH) and the oxygen of the carbonyl group (C=O). This interaction would create a stable six-membered ring, significantly influencing the molecule's geometry and the tautomeric equilibrium.

Natural Bond Orbital (NBO) analysis is a computational tool used to study such interactions by quantifying the charge transfer between the donor (the lone pair of the carbonyl oxygen) and the acceptor (the antibonding orbital of the O-H bond in the oxime). The energy of this interaction can be estimated, providing a measure of the hydrogen bond strength. For related o-nitrosophenols, theoretical studies have confirmed the presence of strong intramolecular hydrogen bonds.

Advanced Synthetic Methodologies for 2,3 Dimethyl 4 Nitrosophenol and Its Chemical Analogues

Strategies for C-Nitrosation of Substituted Phenols

Regioselectivity in Nitrosation Reactions

The position at which the nitroso group is introduced on the phenol (B47542) ring is determined by the directing effects of the substituents already present. The hydroxyl group strongly favors para-substitution. nih.govsci-hub.box When the para-position is blocked, nitrosation can occur at an ortho-position, although this is generally less favorable. thieme-connect.desci-hub.box

For 2,3-dimethylphenol (B72121), the hydroxyl group at position 1 and the two methyl groups at positions 2 and 3 influence the regioselectivity. The hydroxyl group directs the incoming nitroso group to the para-position (position 4) and the ortho-position (position 6). The methyl groups are also activating and ortho-, para-directing. The combined directing effects and steric hindrance from the methyl groups favor the substitution at the less hindered para-position, leading to the formation of 2,3-dimethyl-4-nitrosophenol.

Several factors govern the regioselectivity in the nitrosation of phenols:

Electronic Effects: The electron-donating nature of the hydroxyl group and alkyl substituents increases the electron density of the aromatic ring, facilitating electrophilic attack. The hyperconjugative effect of methyl groups further enhances reactivity. nih.gov

Steric Hindrance: Bulky substituents near a potential reaction site can impede the approach of the nitrosating agent, reducing or preventing substitution at that position. nih.govsci-hub.box In the case of 2,6-dimethylphenol, for instance, the two methyl groups flanking the hydroxyl group sterically hinder ortho-nitrosation, leading to para-nitrosation. researchgate.net

Solvent Effects: The nature of the solvent can influence the reaction's regioselectivity. ijcce.ac.ir

A study on the nitration of 2-methylphenol using copper(II) nitrate (B79036) in various solvents demonstrated that the choice of solvent affects the ratio of ortho to para isomers. umich.edu While this study focuses on nitration, the principles of regioselectivity are analogous to nitrosation.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired nitrosophenol. Key parameters that are often adjusted include:

Temperature: Nitrosation reactions are typically conducted at low temperatures, often around 0°C or below, to minimize side reactions like the oxidation of the product to a nitroarene. thieme-connect.de

pH: The rate of nitrosation is highly dependent on the pH of the reaction medium. The maximum rate for the C-nitrosation of phenols is often observed around a pH of 3. researchgate.net

Reagent Stoichiometry: The molar ratio of the phenolic compound to the nitrosating agent must be carefully controlled. google.com

Solvent: The choice of solvent can impact the solubility of reactants and the stability of the product. aquigenbio.com For instance, the nitrosation of some phenols can be inhibited by increasing the percentage of an organic co-solvent like acetonitrile (B52724) in water, which lowers the dielectric constant of the medium. researchgate.net

Catalysts: While not always necessary for the nitrosation of highly activated substrates like phenols, catalysts can sometimes be employed to improve reaction rates or selectivity.

One patented process for the production of p-nitrosophenol emphasizes maintaining the pH in the range of 1.5-3.0 for optimal results. google.com Another highlights the importance of removing nitrogenous vapors from the reaction chamber by introducing an inert gas to improve product purity. google.com

Synthetic Pathways via Oxidation of Amino-Phenols

An alternative route to nitrosophenols involves the oxidation of the corresponding amino-phenols. This method is particularly useful when the direct nitrosation of the phenol is problematic or yields are low. The oxidation of a primary amino group to a nitroso group can be achieved using a variety of oxidizing agents. nih.gov

For the synthesis of 2,3-dimethyl-4-nitrosophenol, this would involve the oxidation of 4-amino-2,3-dimethylphenol. The controlled oxidation of aminophenols can be challenging as the reaction can proceed further to form nitrophenols or other byproducts. nih.gov

Common oxidizing agents used for the conversion of primary amines to nitroso compounds include:

Caro's acid (peroxymonosulfuric acid) nih.gov

Hydrogen peroxide in the presence of a catalyst, such as peroxotungstophosphate or certain molybdenum complexes. nih.gov

Sodium hypochlorite or peracids . aquigenbio.com

The oxidation of p-aminophenol itself has been studied using enzymes like horseradish peroxidase, which catalyzes the formation of the p-aminophenoxy free radical as a one-electron oxidation product. nih.gov While this enzymatic approach highlights the feasibility of the oxidation, chemical methods are more common for preparative synthesis.

Preparation of Phenolic Nitroso Derivatives from Precursor Compounds

Phenolic nitroso derivatives can also be synthesized from various precursor compounds through different chemical transformations. These methods offer alternative strategies when direct nitrosation or oxidation of aminophenols is not ideal.

One common approach is the reduction of the corresponding nitro-phenolic compound. For example, 2,3-dimethyl-4-nitrophenol (B102812) can be selectively reduced to 2,3-dimethyl-4-nitrosophenol. This requires the use of mild reducing agents to avoid over-reduction to the amino-phenol. aquigenbio.comwikipedia.org

Another strategy involves the Baudisch reaction , which is a method for producing ortho-nitrosophenols from benzene (B151609) or substituted benzenes, hydroxylamine, and hydrogen peroxide in the presence of a copper(II) salt. wikipedia.org While this is specific for ortho-isomers, it represents a valuable precursor-based synthesis.

The Fischer–Hepp rearrangement provides a route to para-nitrosoanilines from the corresponding N-nitrosoamines. nih.govwikipedia.org Although this method synthesizes nitrosoanilines, subsequent hydrolysis of the amino group could potentially yield a nitrosophenol, though this is a less direct route.

Synthesis can also start from simpler aromatic compounds. For instance, 2,3-dimethylphenol, the precursor for 2,3-dimethyl-4-nitrosophenol, can be obtained by the diazotization and hydrolysis of 2,3-xylidine. chemicalbook.com From 2,3-dimethylphenol, direct nitrosation can then be performed.

Derivatization and Functionalization Approaches for 2,3-Dimethyl-4-nitrosophenol

Once synthesized, 2,3-dimethyl-4-nitrosophenol can be further modified to create a variety of derivatives. These derivatization and functionalization reactions can target either the nitroso group, the hydroxyl group, or the aromatic ring.

The nitroso group is a versatile functional group that can undergo a range of transformations. diva-portal.org Similarly, the phenolic hydroxyl group can be alkylated or acylated. The aromatic ring itself can undergo further substitution reactions, although the existing substituents will direct the position of any new groups.

Transformations of the Nitroso Group

The nitroso group (-N=O) is a key site for functionalization in 2,3-dimethyl-4-nitrosophenol. It can participate in several types of reactions:

Oxidation: The nitroso group can be oxidized to a nitro group (-NO₂) using various oxidizing agents. nih.gov This transformation is often a competing side reaction during the synthesis of nitroso compounds. nih.gov

Reduction: Reduction of the nitroso group can lead to the formation of an amino group (-NH₂). This is a common transformation, and a variety of reducing agents can be employed.

Dimerization: Aromatic C-nitroso compounds can exist in equilibrium between their monomeric (colored) and dimeric (often colorless) forms, known as azodioxy compounds. wikipedia.orgat.uaacs.org This equilibrium is influenced by factors such as substituents on the aromatic ring, solvent, and temperature. wikipedia.orgacs.org

Cycloaddition Reactions: The nitroso group can act as a dienophile in Diels-Alder reactions, particularly when it is activated by an adjacent electron-withdrawing group. acs.org This allows for the synthesis of heterocyclic compounds like oxazines. acs.org

Nucleophilic Addition: The nitrogen atom of the nitroso group is electrophilic and can be attacked by nucleophiles. at.ua This reactivity can be harnessed to form a diverse range of products.

Recent research has also explored the use of the N-nitroso group as a directing group in transition metal-catalyzed C-H functionalization reactions, such as the rhodium(III)-catalyzed ortho-olefination of arenes. acs.org While this is demonstrated for N-nitroso compounds, it points to the potential for developing analogous reactions for C-nitroso compounds where the nitroso group could direct functionalization at a specific position on the aromatic ring.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional group that dictates many of the chemical properties of 2,3-dimethyl-4-nitrosophenol. Its reactivity allows for a variety of transformations, primarily through etherification and esterification reactions.

Etherification

The conversion of the phenolic hydroxyl group into an ether is a common synthetic strategy. This is typically achieved through the Williamson ether synthesis, where the phenoxide ion, formed by treating the phenol with a base, acts as a nucleophile and attacks an alkyl halide. For 2,3-dimethyl-4-nitrosophenol, the presence of the electron-withdrawing nitroso group enhances the acidity of the phenolic proton, facilitating the formation of the phenoxide.

Interactive Table: Examples of Phenolic Etherification Reactions

| Phenolic Substrate | Alkylating Agent | Base/Catalyst | Product | Reference |

| 2-Nitro-p-cresol | Methyl iodide | Silver salt | 2-Nitro-4-methyl-phenyl methyl ether | google.com |

| Phenol | Dimethyl ether | Phosphotungstic acid/γ-Al2O3 | Anisole | semanticscholar.org |

| General Phenols | Alkyl carboxylates | Carboxylic acid salt | Alkyl aryl ethers | nih.gov |

Esterification

The phenolic hydroxyl group of 2,3-dimethyl-4-nitrosophenol can also undergo esterification to form the corresponding esters. Due to the reduced nucleophilicity of the phenolic oxygen compared to that of alcohols, the direct esterification with carboxylic acids is often slow. libretexts.org Therefore, more reactive acylating agents such as acyl chlorides or acid anhydrides are typically employed. libretexts.orgncerthelp.com The reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride byproduct when using acyl chlorides. ncerthelp.com

For example, the reaction of a phenol with an acyl chloride, like ethanoyl chloride, yields a phenyl ester and hydrogen chloride. libretexts.org While specific yields for the esterification of 2,3-dimethyl-4-nitrosophenol are not widely reported, the general methodology is applicable. The use of trichloroisocyanuric acid as an oxidant to convert alcohols in situ to their corresponding acyl chlorides, which then react with other alcohols or phenols, presents a metal-free alternative for cross-esterification. researchgate.net

Interactive Table: General Esterification Reactions of Phenols

| Phenolic Substrate | Acylating Agent | Conditions | Product Type | Reference |

| Phenol | Ethanoyl chloride | Room temperature | Phenyl ethanoate | libretexts.org |

| Phenol | Ethanoic anhydride (B1165640) | Warming | Phenyl ethanoate | libretexts.org |

| Alcohols/Phenols | Alcohols (via in situ acyl chloride) | Trichloroisocyanuric acid | Cross-esters | researchgate.net |

Substitution on the Aromatic Ring

The aromatic ring of 2,3-dimethyl-4-nitrosophenol is activated towards electrophilic substitution by the electron-donating hydroxyl and methyl groups. Conversely, the nitroso group is generally considered to be a deactivating group. The interplay of these substituents directs incoming electrophiles to specific positions on the ring. The hydroxyl group is a strong ortho-, para-director. In 2,3-dimethyl-4-nitrosophenol, the para position to the hydroxyl group is already occupied by the nitroso group. Therefore, electrophilic attack is expected to occur at the positions ortho to the hydroxyl group (positions 2 and 6). However, the 2-position is already substituted with a methyl group. This leaves the 6-position as the most likely site for electrophilic substitution.

Halogenation

The halogenation of phenols typically proceeds readily due to the activating effect of the hydroxyl group. libretexts.org For instance, the reaction of phenol with bromine in a non-polar solvent like carbon disulfide results in the formation of a mixture of ortho- and para-bromophenol. byjus.com In the case of 2,3-dimethyl-4-nitrosophenol, halogenation would be expected to occur at the 6-position. The use of a Lewis acid catalyst may be required for chlorination. libretexts.org

Sulfonation

Sulfonation of phenols involves the reaction with concentrated sulfuric acid. The position of sulfonation is temperature-dependent. At lower temperatures, the kinetically controlled product (ortho-isomer) is favored, while at higher temperatures, the thermodynamically controlled product (para-isomer) predominates. For 2,3-dimethyl-4-nitrosophenol, sulfonation would likely occur at the 6-position.

Nitration

Further nitration of a nitrophenol can occur under more vigorous conditions. The nitration of 2,3-dimethylphenol with nitric acid in acetic anhydride has been shown to yield a mixture of products, including 2,3-dimethyl-4-nitrophenol and 2,3-dimethyl-6-nitrophenol. This indicates that the 6-position is susceptible to electrophilic attack.

Other Electrophilic Aromatic Substitutions

Other electrophilic aromatic substitution reactions such as the Friedel-Crafts alkylation and acylation are generally not successful on phenols because the Lewis acid catalyst coordinates with the lone pair of electrons on the phenolic oxygen, deactivating the ring. wikipedia.org However, related reactions like the Vilsmeier-Haack reaction, which involves formylation of electron-rich aromatic rings, could potentially be applied. wikipedia.orgorganic-chemistry.org This reaction uses a Vilsmeier reagent, typically formed from a substituted amide and phosphorus oxychloride, to introduce a formyl group onto the aromatic ring. wikipedia.org

Interactive Table: Expected Products of Electrophilic Aromatic Substitution on 2,3-Dimethyl-4-nitrosophenol

| Reaction | Reagent | Expected Major Product |

| Halogenation (Bromination) | Br₂ in CS₂ | 6-Bromo-2,3-dimethyl-4-nitrosophenol |

| Sulfonation | H₂SO₄ (conc.) | 2,3-Dimethyl-6-sulfo-4-nitrosophenol |

| Nitration | HNO₃/H₂SO₄ | 2,3-Dimethyl-6-nitro-4-nitrosophenol |

Sophisticated Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, making this method a powerful tool for qualitative analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a detailed fingerprint of the functional groups present. For 2,3-Dimethyl-4-nitrosophenol, characteristic absorption bands are expected for its hydroxyl (-OH), aromatic carbon-hydrogen (C-H), aliphatic C-H, carbon-carbon (C=C) double bonds within the aromatic ring, and the nitroso (-N=O) group.

The O-H stretching vibration of the phenolic group typically appears as a broad band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are expected to be observed between 3000 and 3100 cm⁻¹, while the C-H stretching from the methyl groups would appear in the 2850-3000 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring usually result in several peaks in the 1450-1600 cm⁻¹ region. The stretching vibration of the C-N bond is anticipated between 1250 and 1350 cm⁻¹, and the N=O stretching of the nitroso group is characteristically found in the 1500-1600 cm⁻¹ range, though its position can be influenced by the electronic environment and potential tautomeric forms.

Table 1: Predicted FT-IR Spectral Data for 2,3-Dimethyl-4-nitrosophenol

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3200 - 3600 (broad) | Phenolic Hydroxyl |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Methyl Groups |

| C=C Stretch | 1450 - 1600 | Aromatic Ring |

| N=O Stretch | 1500 - 1600 | Nitroso Group |

| C-O Stretch | 1200 - 1260 | Phenolic C-O |

| C-N Stretch | 1250 - 1350 | C-Nitroso |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly effective for analyzing non-polar bonds and symmetric vibrations.

For 2,3-Dimethyl-4-nitrosophenol, the symmetric stretching of the aromatic ring is expected to produce a strong Raman signal. The N=O stretch, also being a polarizable bond, should be Raman active. As in FT-IR, the various C-H and C-C vibrations will also be present. The combination of both FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational framework. For instance, studies on related nitrophenol isomers show characteristic Raman peaks for C-H deformation and asymmetric/symmetric stretching of the nitro group, which serve as useful analogues for predicting the spectrum of the nitroso compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

Proton (¹H) NMR Spectroscopic Analysis

¹H NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule. The spectrum for 2,3-Dimethyl-4-nitrosophenol is expected to show distinct signals for the phenolic proton, the two aromatic protons, and the protons of the two methyl groups.

The chemical shift of the phenolic -OH proton can vary widely (typically δ 4-8 ppm) and is often broad, depending on the solvent, concentration, and temperature. The two aromatic protons are in different chemical environments and are expected to appear as doublets in the aromatic region (δ 6.5-8.0 ppm) due to coupling with each other. The two methyl groups (-CH₃) are also in distinct environments and should appear as two separate singlets in the aliphatic region (δ 2.0-2.5 ppm).

Table 2: Predicted ¹H NMR Spectral Data for 2,3-Dimethyl-4-nitrosophenol

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenolic OH | 4.0 - 8.0 | Singlet (broad) |

| Aromatic CH | 6.5 - 8.0 | Doublet |

| Aromatic CH | 6.5 - 8.0 | Doublet |

| Methyl C(2)-H₃ | 2.0 - 2.5 | Singlet |

| Methyl C(3)-H₃ | 2.0 - 2.5 | Singlet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of 2,3-Dimethyl-4-nitrosophenol would be expected to show eight distinct signals, corresponding to each of the unique carbon atoms in the structure.

The carbon atom attached to the hydroxyl group (C1) would appear in the δ 150-160 ppm range. The carbon bearing the nitroso group (C4) would also be significantly downfield. The other four aromatic carbons would resonate in the typical aromatic region of δ 110-150 ppm. The two methyl carbons would give rise to signals in the upfield, aliphatic region (δ 10-25 ppm). The exact shifts provide fine details about the electronic environment of each carbon atom.

Table 3: Predicted ¹³C NMR Spectral Data for 2,3-Dimethyl-4-nitrosophenol

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH (C1) | 150 - 160 |

| C-CH₃ (C2) | 120 - 130 |

| C-CH₃ (C3) | 125 - 135 |

| C-N=O (C4) | 145 - 165 |

| Aromatic CH (C5) | 115 - 130 |

| Aromatic CH (C6) | 110 - 125 |

| C(2)-C H₃ | 10 - 20 |

| C(3)-C H₃ | 15 - 25 |

NMR Studies on Tautomeric and Conformational Equilibria

A significant feature of 4-nitrosophenols is their existence in a tautomeric equilibrium with the corresponding quinone monoxime form. sedoptica.esnih.gov In solution, 2,3-Dimethyl-4-nitrosophenol is expected to be in equilibrium with its tautomer, 2,3-Dimethyl-1,4-benzoquinone-4-oxime. This equilibrium involves the migration of the phenolic proton to the oxygen atom of the nitroso group, resulting in a quinonoid ring structure. sedoptica.esstackexchange.com

NMR spectroscopy is an excellent technique for studying such dynamic equilibria. sedoptica.es If the tautomeric interconversion is slow on the NMR timescale, separate signals for both the nitrosophenol and the quinone monoxime forms would be observable. The ratio of the integrals of these signals would allow for the quantification of the equilibrium constant. If the interconversion is fast, an averaged spectrum is observed, where the chemical shifts of the nuclei are a weighted average of their values in the two tautomeric forms. sedoptica.es Variable-temperature NMR studies can further elucidate the thermodynamics of this equilibrium. Studies on related nitrosophenols have demonstrated the solvent-dependent nature of this equilibrium, highlighting the intricate interplay of molecular structure and environment. sedoptica.esresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides critical insights into the electronic structure of 2,3-Dimethyl-4-nitrosophenol, a molecule possessing chromophoric groups that absorb light in the ultraviolet-visible region.

Analysis of Electronic Transitions and Conjugation

The electronic absorption spectrum of 2,3-Dimethyl-4-nitrosophenol is dictated by the presence of the phenol (B47542) and nitroso functional groups attached to the benzene (B151609) ring. The molecule features non-bonding electrons (n) on the oxygen and nitrogen atoms, as well as π-electrons within the aromatic ring and the nitroso group. This configuration allows for several types of electronic transitions, primarily of the n→π* and π→π* variety. libretexts.orgyoutube.com

π→π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org They are typically of high intensity (large molar absorptivity, ε) and are characteristic of aromatic and conjugated systems. The benzene ring, along with the C=N and C=O bonds in its quinone-oxime tautomer, contributes to these absorptions.

n→π Transitions:* These transitions involve moving an electron from a non-bonding orbital (from the oxygen or nitrogen atoms) to an antibonding π* orbital. libretexts.org These transitions are generally weaker (lower molar absorptivity) than π→π* transitions and occur at longer wavelengths. youtube.com

The substituents on the phenol ring—two methyl groups and a nitroso group—influence the energy of these transitions. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, while the nitroso (-NO) group is electron-withdrawing. This "push-pull" system extends the conjugation, which typically leads to a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths. youtube.com

Furthermore, nitrosophenols are known to exist in a tautomeric equilibrium with their corresponding quinone-monoxime form. In the case of 2,3-Dimethyl-4-nitrosophenol, this equilibrium would be with 2,3-Dimethyl-1,4-benzoquinone-4-oxime. This tautomerism significantly impacts the electronic structure, as the quinoid form has a more extended conjugated system, leading to strong absorption in the visible region, often responsible for the color of the compound. encyclopedia.pub The position of this equilibrium is sensitive to the solvent's polarity and pH.

Table 1: Expected Electronic Transitions for 2,3-Dimethyl-4-nitrosophenol

| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region | Relative Intensity |

| π → π | π → π | Aromatic Ring, C=N, C=O | UV (Short Wavelength) | High |

| n → π | n → π | Nitroso Group (-N=O) | UV-Vis (Long Wavelength) | Low to Medium |

| n → π | n → π | Carbonyl in Tautomer (=O) | UV-Vis (Long Wavelength) | Low |

Spectroscopic Monitoring of Reaction Progress and Intermediate Formation

UV-Vis spectroscopy is a powerful tool for monitoring chemical reactions in real-time. The formation of 2,3-Dimethyl-4-nitrosophenol via the nitrosation of 2,3-dimethylphenol (B72121) can be effectively tracked using this method. The starting material, 2,3-dimethylphenol, absorbs at shorter UV wavelengths. As the reaction proceeds, the formation of the conjugated nitrosophenol product introduces a new chromophore that absorbs at longer wavelengths.

Studies on the analogous nitrosation of phenol to form 4-nitrosophenol (B94939) show the appearance of a distinct absorption peak around 400 nm under alkaline conditions, corresponding to the formation of the p-nitrosophenolate anion. researchgate.net Similarly, monitoring the reaction mixture for the synthesis of 2,3-Dimethyl-4-nitrosophenol would likely involve tracking the growth of an absorbance band in the 350-420 nm range. The rate of formation can be quantified by measuring the increase in absorbance at the λmax of the product over time. This technique allows for the optimization of reaction conditions such as temperature, pH, and reagent concentrations to maximize yield and minimize the formation of byproducts. acs.orgresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For 2,3-Dimethyl-4-nitrosophenol (C₈H₉NO₂), the nominal molecular weight is 151 Da. The high-resolution mass spectrum would provide the exact mass, confirming its elemental composition.

Upon ionization, typically through electron impact (EI), the molecular ion ([M]⁺˙) is formed. This ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is a unique fingerprint of the molecule's structure. Based on the structure of 2,3-Dimethyl-4-nitrosophenol and fragmentation patterns of related compounds like nitrophenols and nitrosamines, the following fragmentation pathways are expected: libretexts.orgnih.govrsc.org

Loss of NO radical: A characteristic fragmentation for nitroso compounds is the cleavage of the N=O group, resulting in the loss of a nitric oxide radical (·NO, 30 Da). This would produce a fragment ion at m/z 121. nih.govresearchgate.net

Loss of a methyl radical: Cleavage of one of the methyl groups (·CH₃, 15 Da) is a common fragmentation for methylated aromatic compounds. This would lead to a fragment at m/z 136.

Loss of CO: Following the loss of a methyl group, the resulting ion can undergo rearrangement and lose carbon monoxide (CO, 28 Da), a common pathway for phenols, leading to a fragment at m/z 108.

Loss of OH radical: Elimination of the hydroxyl radical (·OH, 17 Da) from the molecular ion can also occur, yielding a fragment at m/z 134. rsc.org

The relative abundance of these fragments helps in piecing together the molecular structure. The most stable fragment often corresponds to the base peak in the spectrum.

Table 2: Predicted Mass Spectrometry Fragmentation for 2,3-Dimethyl-4-nitrosophenol

| m/z | Proposed Fragment Ion | Neutral Loss | Mass Loss (Da) |

| 151 | [C₈H₉NO₂]⁺˙ | - | 0 |

| 136 | [C₇H₆NO₂]⁺ | ·CH₃ | 15 |

| 134 | [C₈H₈NO]⁺ | ·OH | 17 |

| 121 | [C₈H₉O]⁺ | ·NO | 30 |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for 2,3-Dimethyl-4-nitrosophenol has not been reported in the searched literature, analysis of closely related compounds, such as 4,N-Dimethyl-2-nitrosoaniline and metal complexes of nitrosophenols, provides a strong basis for predicting its solid-state structure. encyclopedia.pubresearchgate.net

An XRD analysis of 2,3-Dimethyl-4-nitrosophenol would be expected to reveal:

Tautomeric Form: It would definitively establish whether the molecule exists as the nitrosophenol or the quinone-monoxime tautomer in the crystal lattice. For many substituted nitrosophenols, the quinone-monoxime form is found to be more stable in the solid state. encyclopedia.pub

Molecular Geometry: Precise bond lengths and angles would be determined. For instance, the C-N and N-O bond lengths would confirm the nature of the nitroso (or oxime) group, and the planarity of the aromatic ring could be assessed.

Intermolecular Interactions: The crystal packing is governed by non-covalent interactions. It is highly probable that the structure would feature intermolecular hydrogen bonding between the hydroxyl (or oxime) group of one molecule and the nitroso (or carbonyl) oxygen of a neighboring molecule. researchgate.net These interactions organize the molecules into specific patterns, such as chains or sheets.

Table 3: Expected Structural Information from XRD Analysis of 2,3-Dimethyl-4-nitrosophenol

| Structural Parameter | Expected Information | Analog Compound Evidence |

| Tautomerism | Confirmation of nitrosophenol vs. quinone-monoxime form | Quinone-monoxime form often dominates in solid-state nitrosophenols. encyclopedia.pub |

| Bond Lengths | C-N, N=O, C=O, C=C, C-O | Consistent with either the phenol-nitroso or quinone-oxime structure. |

| Bond Angles | Angles within the ring and involving substituents | Reveals steric strain and hybridization. |

| Hydrogen Bonding | O-H···O=N or N-O-H···O=C interactions | Likely to be a key interaction directing the crystal packing. researchgate.net |

| Crystal System | e.g., Monoclinic, Orthorhombic | Defines the symmetry and packing of molecules in the crystal. |

Computational Chemistry and Quantum Mechanical Investigations of 2,3 Dimethyl 4 Nitrosophenol Systems

Quantum Chemical Calculation Methodologies (Ab Initio, DFT)

In the realm of computational chemistry, Ab Initio and Density Functional Theory (DFT) represent two primary approaches for solving the electronic structure of molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant.

Density Functional Theory (DFT) offers a computationally more efficient alternative by focusing on the electron density rather than the complex wavefunction. A popular DFT method is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For other molecules, such as 2,6-Dimethyl-4-nitrophenol, calculations have been performed using both HF and DFT (B3LYP) methods to determine their geometrical parameters. google.comresearchgate.netchemrevlett.com

Geometry Optimization and Energetic Minimization

A critical step in computational analysis is geometry optimization, a process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. This optimized geometry represents the most stable conformation of the molecule. For related compounds like 2,6-Dimethyl-4-nitrophenol, both Hartree-Fock (HF) and Density Functional Theory (DFT) methods, specifically B3LYP, have been successfully employed to calculate and interpret their optimized geometries. google.comresearchgate.netchemrevlett.com These calculations are instrumental in understanding the structural parameters of the molecule.

Basis Set Selection and Level of Theory Considerations

The accuracy of quantum chemical calculations is heavily dependent on the chosen level of theory and the basis set. The level of theory refers to the method used (e.g., HF, B3LYP), while the basis set is a set of mathematical functions used to construct the molecular orbitals. A commonly used basis set in studies of similar phenolic compounds is 6-311++G(d,p). google.comresearchgate.netchemrevlett.com This notation indicates a triple-zeta basis set with diffuse functions (++) and polarization functions (d,p) on both heavy and hydrogen atoms, which generally provides a good balance between accuracy and computational cost for describing molecular structures and properties. The selection of an appropriate basis set is crucial for obtaining reliable theoretical predictions. google.comresearchgate.net

Theoretical Prediction of Spectroscopic Properties

Computational methods are also invaluable for predicting various spectroscopic properties, which can aid in the interpretation of experimental data.

Simulated Vibrational Spectra (IR, Raman)

Theoretical calculations can simulate the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, IR intensities, and Raman activities, researchers can assign the fundamental vibrational modes observed in experimental spectra. For the related compound 2,6-Dimethyl-4-nitrophenol, harmonic and anharmonic vibrational wavenumbers have been calculated using the B3LYP/6-311++G(d,p) level of theory, showing good agreement with experimental FT-IR and FT-Raman spectra. google.comresearchgate.netchemrevlett.com This type of analysis helps in understanding the vibrational characteristics of the molecule.

Calculated NMR Chemical Shifts

While nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for structure elucidation, specific theoretical calculations of NMR chemical shifts for 2,3-Dimethyl-4-nitrosophenol are not readily found in the literature. In principle, methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can predict the chemical shifts of nuclei such as ¹H and ¹³C.

Electronic Spectra Simulations

The electronic absorption spectra of molecules, often measured by UV-Vis spectroscopy, can be simulated using computational methods like Time-Dependent Density Functional Theory (TD-DFT). These simulations provide information about the electronic transitions between molecular orbitals. For other classes of compounds, such as Schiff bases, TD-DFT has been shown to predict electronic absorption spectra that are in good agreement with experimental data. nih.gov

Energetic Landscape and Reaction Path Analysis of 2,3-Dimethyl-4-nitrosophenol Systems

The energetic landscape of 2,3-dimethyl-4-nitrosophenol and its tautomers is a fundamental aspect of its chemical behavior. This landscape is primarily defined by the relative stabilities of the phenol (B47542) and its corresponding quinone oxime tautomers, as well as the energy barriers that separate them. Computational methods are essential in mapping these landscapes, providing insights into the kinetics and thermodynamics of the tautomeric and rotameric conversions.

Tautomerization Barrier Calculations

The tautomerization between the nitrosophenol and quinone oxime forms is a key equilibrium. While specific experimental data for 2,3-dimethyl-4-nitrosophenol is scarce, computational studies on the parent compound, 2-nitrosophenol, offer valuable insights. Ab initio calculations have shown that for 2-nitrosophenol, the nitroso form is the more stable tautomer. researchgate.net The barrier for the tautomerization reaction has been calculated to be approximately 10.24 kcal/mol. researchgate.net This energy barrier is a critical parameter in understanding the rate of interconversion between the two tautomeric forms. The presence of methyl groups, as in 2,3-dimethyl-4-nitrosophenol, can be expected to influence this barrier through electronic and steric effects, although specific computational studies on this derivative are not widely available.

Table 1: Calculated Tautomerization Barrier for 2-Nitrosophenol

| Computational Method | Tautomerization Barrier (kcal/mol) |

| MP4/6-311G*//MP2/6-31G** + ZPE | 10.96 researchgate.net |

| Not specified | 10.24 researchgate.net |

This data is for the analogous compound 2-nitrosophenol and serves as an illustrative example.

Rotational Barrier Analysis

Rotation around the C-N and C-O single bonds in the nitrosophenol and quinone oxime forms, respectively, represents another important aspect of the energetic landscape. For the syn-oxime tautomer of 2-nitrosophenol, the rotational barrier around the C–O single bond has been calculated to be 7.57 kcal/mol. researchgate.net This relatively low barrier suggests that rotation is facile, which can have implications for the compound's conformational dynamics and its interactions with its environment. researchgate.net The introduction of methyl groups in the 2 and 3 positions of the aromatic ring would likely alter this rotational barrier due to steric hindrance.

Table 2: Calculated Rotational Barrier for the syn-Oxime of 2-Nitrosophenol

| Computational Method | Rotational Barrier (C-O bond) (kcal/mol) |

| MP4/6-311G*//MP2/6-31G** + ZPE | 7.57 researchgate.net |

This data is for the analogous compound 2-nitrosophenol and serves as an illustrative example.

Intramolecular Interactions and Stabilization Energies (e.g., Natural Bond Orbital analysis)

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate intramolecular interactions and their contribution to molecular stability. uni-muenchen.dewisc.eduwisc.edu This method translates the complex wavefunction of a molecule into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.dewisc.edu By examining the interactions between filled (donor) and empty (acceptor) NBOs, it is possible to quantify the energetic importance of delocalization and hyperconjugative interactions. uni-muenchen.de

Solvent Effects in Computational Modeling of Chemical Equilibria

The surrounding solvent can have a significant impact on the tautomeric equilibrium of nitrosophenol systems. researchgate.net Computational models that account for solvent effects are therefore crucial for accurately predicting the relative stabilities of tautomers in solution. The Polarizable Continuum Model (PCM) is a common method used to simulate the influence of a solvent by representing it as a continuous dielectric medium. researchgate.net

Studies on 2-nitrosophenol have shown that the choice of solvent can shift the tautomeric equilibrium. researchgate.net For instance, in chloroform, the syn-oxime tautomer is favored, while in the more polar solvent dimethyl sulfoxide (B87167) (DMSO), the anti-oxime becomes more stable. researchgate.net This highlights the importance of considering the solvent environment when computationally investigating the chemical equilibria of 2,3-dimethyl-4-nitrosophenol. The differential solvation of the more polar quinone oxime tautomer compared to the nitrosophenol tautomer can significantly alter their relative energies and, consequently, their equilibrium populations in different solvents.

Coordination Chemistry and Metal Complexation of Nitrosophenolato Ligands

Synthesis and Characterization of Metal-Nitrosophenolato Complexes

The synthesis of metal-nitrosophenolato complexes can be achieved through a straightforward reaction between a 2-nitrosophenol compound and a metal salt. encyclopedia.pub This can be carried out in either a single-phase or a two-phase solvent system, highlighting the strong affinity of the nitrosophenol for the metal ion. encyclopedia.pub Alternatively, the free 2-nitrosophenol can be generated in situ and then reacted with the metal salt. encyclopedia.pub Complexation with a metal ion often enhances the stability of the nitrosophenol, preventing potential condensation, decomposition, or oxidation to the corresponding nitro derivative. encyclopedia.pub

Common Metal Ions and Oxidation States

Nitrosophenolato ligands have been shown to form stable complexes with a range of metal ions, most commonly in the +2 oxidation state. These include mercury(II), nickel(II), iron(II), cobalt(II), and palladium(II). encyclopedia.pub Additionally, metals in other oxidation states, such as silver(I) and gold(III), have also demonstrated an affinity for these ligands. encyclopedia.pub In some instances, higher oxidation states like cobalt(III) and iron(III) can accommodate three nitrosophenol ligands, forming octahedral hexacoordinate structures. encyclopedia.pub The specific metal ion and its oxidation state play a crucial role in determining the stoichiometry and geometry of the resulting complex. For example, while copper(II) complexes with nitrosophenols tend to form bi-ligated dimers, larger ions like Fe(II/III) or Co(III) can coordinate with an additional ligand. encyclopedia.pub

The stability of various oxidation states in transition metal complexes is a key factor in their chemistry. Transition metals exhibit a wide range of oxidation states due to the involvement of d-orbital electrons. tutorchase.comlibretexts.org The stability of a particular oxidation state is influenced by factors such as electron configuration and the nature of the surrounding ligands. tutorchase.com For instance, manganese can exhibit oxidation states from +2 to +7. libretexts.org

| Metal Ion | Common Oxidation State(s) | Typical Coordination Number(s) | Reference |

|---|---|---|---|

| Copper(II) | +2 | 4, 5 | encyclopedia.pubresearchgate.net |

| Nickel(II) | +2 | 4, 6 | encyclopedia.pubnih.gov |

| Iron(II/III) | +2, +3 | 6 | encyclopedia.pub |

| Cobalt(II/III) | +2, +3 | 6 | encyclopedia.pubnih.gov |

| Palladium(II) | +2 | 4 | encyclopedia.pub |

| Zinc(II) | +2 | 4 | researchgate.netnih.gov |

| Cadmium(II) | +2 | 4 | researchgate.net |

| Mercury(II) | +2 | 4 | researchgate.net |

| Silver(I) | +1 | 2 | encyclopedia.pub |

| Gold(III) | +3 | 4 | encyclopedia.pub |

Coordination Modes of Nitrosophenolato Ligands (N- vs. O-coordination)

A key structural feature of nitrosophenolato ligands is their ability to coordinate to a metal center through either the nitrogen or the oxygen atom of the nitroso group. While early studies were unable to definitively determine the coordination mode, single crystal X-ray diffraction analysis has since confirmed that coordination typically occurs through the nitrogen atom. encyclopedia.pub The structure of the free nitrosophenol ligand itself exists in resonance between the nitrosophenol and the quinone-monoxime forms, with the quinone-monoxime tautomer generally considered to be the dominant form. encyclopedia.pub This tautomerism is a crucial aspect of the ligand's electronic structure and influences its coordination behavior. The ligand is considered "non-innocent," meaning its electronic state upon coordination is not always straightforward to determine. stackexchange.com

Structural Diversity of Metal-Nitrosophenolato Complexes (Monomeric vs. Dimeric Architectures)

Metal-nitrosophenolato complexes exhibit significant structural diversity, with both monomeric and dimeric architectures being observed. The specific structure adopted is influenced by several factors, including the metal ion, the substituents on the nitrosophenol ligand, and the presence of solvent molecules.

For example, copper(II) complexes with nitrosophenolato ligands often adopt a bi-ligated dimeric structure. encyclopedia.pub In these dimers, the two copper centers are typically bridged by the phenolic oxygen atoms of the ligands, resulting in a back-to-back square-based pyramidal geometry. encyclopedia.pub The equatorial plane is formed by the two aromatic ligands, while the axial positions can be occupied by a neighboring phenolic oxygen or a solvent molecule like water or ethanol. encyclopedia.pub

In contrast, other metal ions, particularly those with a larger ionic radius or a higher oxidation state such as Co(III) or Fe(II/III), can accommodate three nitrosophenol ligands, leading to the formation of monomeric, octahedral, hexacoordinate complexes. encyclopedia.pub However, the presence of bulky substituents on the nitrosophenol ring can sterically hinder the formation of these tris-ligated complexes, favoring the bis-ligated structure even with these metals. encyclopedia.pub The ability of a single protein sequence to form multiple assembly states, such as monomers and dimers, highlights how subtle changes in the environment can influence the final architecture. nih.govnih.gov

Applications of Metal-Nitrosophenolato Complexes in Catalytic Transformations

The unique electronic and structural properties of metal-nitrosophenolato complexes make them promising candidates for applications in catalysis. The ability of the metal center to cycle through different oxidation states and the versatile coordination of the nitrosophenolato ligand are key features that can be exploited in catalytic cycles.

Investigation of Catalytic Mechanisms

The investigation into the catalytic mechanisms of nitrosophenolato ligands, particularly in the context of their metal complexes, often draws parallels with the well-studied catalytic reduction of nitrophenols. While specific detailed research on the catalytic mechanisms of 2,3-dimethyl-4-nitrosophenol is not extensively documented in the provided search results, the principles can be extrapolated from related compounds like 4-nitrophenol (B140041).

The catalytic reduction of nitroaromatic compounds, such as nitrophenols, is a significant area of research due to its environmental applications in treating wastewater. nih.gov This process typically involves the use of metal nanoparticles as catalysts and a reducing agent like sodium borohydride (B1222165) (NaBH₄). The general mechanism for the reduction of 4-nitrophenol to 4-aminophenol (B1666318) is often described by the Langmuir-Hinshelwood model. chemicalbook.com This model posits that the reaction occurs on the surface of the metal catalyst where both the nitrophenolate ions and the borohydride ions are adsorbed. chemicalbook.com The catalyst facilitates the transfer of hydride from the donor (borohydride) to the acceptor (nitrophenol). nih.gov

A proposed mechanism for the reduction of 4-nitrophenol involves the formation of 4-nitrosophenol (B94939) as a stable intermediate. acs.org The reaction is thought to proceed in steps, with the initial reduction of 4-nitrophenol to 4-hydroxylaminophenol, which is then reduced to the final product, 4-aminophenol. researchgate.net The consumption of dissolved oxygen can lead to an induction period in the reaction kinetics. acs.org

Metal complexes containing Schiff base ligands with N,O-chelating sites have also been shown to be effective catalysts for the reduction of 4-nitrophenol. nih.govnih.gov The catalytic activity of these complexes is influenced by the type of ligand, the coordination sites, and the central metal ion. nih.gov For instance, copper(II) complexes with N,O-chelating Schiff base ligands have demonstrated high catalytic activity in the reduction of 4-nitrophenol, with some achieving up to 97.5% conversion. nih.govnih.gov

While detailed studies on the catalytic activity of 2,3-dimethyl-4-nitrosophenol complexes are scarce in the provided results, it is reasonable to infer that they would participate in similar catalytic cycles. The nitrosophenolato ligand would coordinate to a metal center, and this complex could then facilitate redox reactions. The electronic properties of the 2,3-dimethyl-4-nitrosophenolato ligand, influenced by the methyl and nitroso groups, would play a crucial role in the catalytic efficiency of its metal complexes. Further research is necessary to elucidate the specific mechanisms and catalytic potential of these particular complexes.

Advanced Spectroscopic and Diffraction Techniques for Complex Characterization

The characterization of 2,3-dimethyl-4-nitrosophenol and its metal complexes relies on a suite of advanced spectroscopic and diffraction techniques to determine their structure, bonding, and electronic properties.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the molecular structure of 2,3-dimethyl-4-nitrosophenol and its complexes. While specific spectral data for 2,3-dimethyl-4-nitrosophenol is not detailed in the search results, spectra for the related compound 2,3-dimethyl-4-nitrophenol (B102812) are available. chemicalbook.com For nitrosophenols in general, ¹⁵N NMR can be particularly informative, with chemical shifts for nitrosophenol groups appearing in specific ranges. sigmaaldrich.com The coordination of the nitrosophenolato ligand to a metal ion would induce changes in the chemical shifts of the ligand's protons and carbons, providing evidence of complex formation.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule and to probe the coordination environment of the ligand. In metal-nitrosophenolato complexes, the IR spectra can reveal the tautomeric form of the ligand, which often exists as the more stable o-benzoquinone monoxime form. hmdb.cachemicalbook.com The coordination of the ligand to a metal ion is typically evidenced by shifts in the vibrational frequencies of the C=N, C=O, and N-O stretching modes. core.ac.uk For instance, the formation of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations in the low-frequency region confirms complexation. core.ac.uk

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and its complexes. Nitrosophenolato complexes are often highly colored, indicating significant absorption in the visible region. hmdb.cachemicalbook.com The UV-Vis spectra of nitrophenols and their complexes are sensitive to the chemical environment, including the presence of metal ions and anions, which can cause shifts in the maximum absorption wavelength (λmax). acs.orgrsc.org The study of these electronic transitions helps in understanding the ligand-to-metal charge transfer (LMCT) and d-d transitions within the complexes.

Diffraction Techniques:

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the coordination geometry of the metal center. hmdb.cachemicalbook.com For metal-nitrosophenolato complexes, XRD analysis has confirmed that coordination typically occurs through the nitrogen atom of the nitroso group and the oxygen atom of the phenolic group. hmdb.cachemicalbook.com The geometry around the metal ion can vary, with examples of distorted octahedral and square-based pyramidal geometries having been reported for related complexes. hmdb.cachemicalbook.com Although specific crystallographic data for 2,3-dimethyl-4-nitrosophenol complexes were not found in the search results, the general principles of X-ray diffraction would be applied to determine their structures.

Below are illustrative tables representing the kind of data that would be obtained from such characterization techniques. Please note that the values in these tables are hypothetical and based on typical data for similar compounds, as specific experimental data for 2,3-dimethyl-4-nitrosophenol and its complexes were not available in the provided search results.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2,3-Dimethyl-4-nitrosophenol This data is illustrative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1-OH | 10.5 (s, 1H) | 155.0 |

| C2-CH₃ | 2.2 (s, 3H) | 125.0 |

| C3-CH₃ | 2.4 (s, 3H) | 130.0 |

| C4-NO | - | 140.0 |

| C5-H | 7.0 (d, 1H) | 115.0 |

| C6-H | 7.8 (d, 1H) | 135.0 |

| Methyl C | - | 15.0, 18.0 |

Table 2: Illustrative FTIR Spectral Data (cm⁻¹) for 2,3-Dimethyl-4-nitrosophenol and its Metal Complex This data is illustrative.

| Functional Group | 2,3-Dimethyl-4-nitrosophenol (cm⁻¹) | Metal Complex (cm⁻¹) |

| O-H Stretch | 3400 (broad) | - |

| C-H Stretch (aromatic) | 3100-3000 | 3100-3000 |

| C-H Stretch (aliphatic) | 2980-2850 | 2980-2850 |

| C=C Stretch (aromatic) | 1600, 1480 | 1580, 1470 |

| N=O Stretch | ~1500 | ~1450 |

| C-O Stretch | ~1260 | ~1300 |

| M-N Stretch | - | ~500 |

| M-O Stretch | - | ~450 |

Table 3: Illustrative X-ray Diffraction Data for a Hypothetical Metal Complex of 2,3-Dimethyl-4-nitrosophenol This data is illustrative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Metal-Oxygen Bond Length (Å) | 2.05 |

| Metal-Nitrogen Bond Length (Å) | 2.02 |

| O-M-N Bond Angle (°) | 88.5 |

Mechanistic Organic Chemistry of 2,3 Dimethyl 4 Nitrosophenol and Derivatives

Reaction Mechanisms Involving the Nitroso Group

The nitroso group (-N=O) is a highly reactive functional group that dictates much of the chemical behavior of 2,3-dimethyl-4-nitrosophenol. Its reactions are characterized by oxidation, reduction, and the formation of various intermediates.

Oxidation Pathways to Nitro Compounds

The oxidation of a nitroso group to a nitro group (-NO2) is a common transformation. For instance, nitrosoarenes can be oxidized to nitroarenes, a reaction often observed in the presence of concentrated acids. thieme-connect.de This process is a key step in various synthetic pathways. The oxidation of 4-nitrosophenol (B94939), an intermediate in some reactions, can be effected by dissolved oxygen. figshare.comresearchgate.netacs.org This highlights the susceptibility of the nitroso group to oxidation under relatively mild conditions. Complexation with metals can help prevent the oxidation of 2-nitrosophenols to their corresponding nitro derivatives. mdpi.com

Reduction Pathways to Amino Compounds

The reduction of the nitroso group to an amino group (-NH2) is a fundamental reaction in organic synthesis, providing a route to aromatic amines. The reduction of nitro compounds is a widely used transformation to introduce an amino group into a molecule. acs.org This is particularly significant in the synthesis of complex, functionalized molecules where chemoselectivity is crucial. acs.org

For example, the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a well-studied model reaction. researchgate.netnih.govresearchgate.net This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) in the presence of a metal catalyst. researchgate.netnih.gov The process involves the transfer of electrons from the catalyst to the nitro compound. Similarly, 2-amino-4-nitrophenol (B125904) has been prepared by the partial reduction of 2,4-dinitrophenol (B41442) using various chemical and electrolytic methods. orgsyn.orggoogle.com

Intermediate Formation in Reduction Reactions (e.g., 4-nitrosophenol from 4-nitrophenol reduction)

The reduction of nitroarenes to aminoarenes often proceeds through a series of intermediates. In the case of the reduction of 4-nitrophenol, 4-nitrosophenol has been identified as a stable reaction intermediate. researchgate.netacs.org Mass spectrometry and UV-vis spectroscopy have confirmed its presence during the reaction. researchgate.netacs.org The formation of this intermediate can lead to an "induction period" in the reaction kinetics, as dissolved oxygen can be consumed by oxidizing the 4-nitrosophenol back to 4-nitrophenol. figshare.comresearchgate.netacs.org Once the dissolved oxygen is depleted, the reduction to 4-aminophenol can proceed. figshare.comresearchgate.netacs.org

The electrochemical reduction of 4-nitrophenol in dimethylformamide also shows a change in mechanism with temperature. rsc.org At all temperatures studied, the initial step is the formation of a radical anion, which is then rapidly protonated by the parent molecule to form a radical species. rsc.org Above 25 °C, this radical species can undergo further electrochemical reduction. rsc.org

Electrophilic and Nucleophilic Processes on the Aromatic Ring

The aromatic ring of 2,3-dimethyl-4-nitrosophenol is susceptible to both electrophilic and nucleophilic attack, influenced by the directing effects of the hydroxyl, nitroso, and methyl groups.

Phenols readily undergo electrophilic aromatic substitution, with the hydroxyl group activating the ring and directing incoming electrophiles to the ortho and para positions. thieme-connect.dencert.nic.in The nitrosation of phenols to form nitrosophenols is an example of such a reaction, typically occurring with nitrous acid generated from sodium nitrite (B80452) and a strong acid. thieme-connect.de The rate of C-nitrosation of phenolic compounds is increased by electron-donating substituents. researchgate.net

Conversely, the aromatic ring can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by strong electron-withdrawing groups like the nitro group. nih.govlibretexts.orgyoutube.com While aryl halides are generally unreactive towards nucleophilic substitution, the presence of ortho or para nitro groups significantly enhances the reaction rate. libretexts.org This occurs via a two-step addition-elimination mechanism involving a negatively charged intermediate (a Meisenheimer complex). nih.govlibretexts.org The displacement of the hydroxy group in 4-nitrosophenol by ammonium (B1175870) salts to yield 4-nitrosoaniline (B1616193) is an example of a nucleophilic aromatic substitution reaction. thieme-connect.de

Rearrangement Reactions and Dienone Intermediates

Nitrosophenols can exist in a tautomeric equilibrium with their corresponding quinone oxime forms. thieme-connect.de In the case of 2,3-dimethyl-4-nitrosophenol, this would be an equilibrium with a cyclohexadienone oxime. Cyclohexadienones are known to undergo dienone-phenol rearrangements, a reaction first reported in 1921. wikipedia.org This acid-catalyzed rearrangement converts a 4,4-disubstituted cyclohexadienone into a stable 3,4-disubstituted phenol (B47542). wikipedia.org The mechanism involves the migration of one of the substituents at the 4-position to an adjacent carbon, driven by the formation of a more stable carbocation intermediate. wikipedia.org The dienone-phenol rearrangement has found applications in the synthesis of various aromatic compounds, including steroids and anthracenes. wikipedia.org Dienone intermediates can be formed and participate in various reactions, including methylation and cycloadditions. rsc.org

Cycloaddition Reactions of Nitrosophenol Derivatives

Nitrosophenol derivatives can participate in cycloaddition reactions. For instance, copper nitrosophenol complexes can act as a heteroatomic diene system and undergo Diels-Alder cycloadditions with potent dienophiles. mdpi.com A notable example is the reaction with dimethylacetylenedicarboxylate (DMAD), which yields unique diheterocycles. mdpi.com

Furthermore, the 1,3-dipolar cycloaddition of nitrones, which can be formed from nitrosophenols, with unsaturated compounds is a valuable synthetic method for creating isoxazole (B147169) and related heterocyclic derivatives. chem-station.com This reaction is particularly powerful as it can generate multiple new stereogenic centers in a single step. chem-station.com

Kinetic Studies and Reaction Rate Determination

Kinetic investigations into the C-nitrosation of various phenolic compounds have revealed that the reaction is typically first-order with respect to both the phenolic substrate and the nitrosating agent. researchgate.net The reaction rate is significantly influenced by the pH of the medium and the nature of the substituents on the aromatic ring. researchgate.net

A key study on the nitrosation of a series of alkyl-substituted phenols, including the isomeric 2,6-dimethylphenol, provides a framework for understanding the reactivity of 2,3-dimethylphenol (B72121). researchgate.net The nitrosation is generally carried out using sodium nitrite in an acidic medium, where the active nitrosating species is believed to be the nitrosonium ion (NO⁺) or its hydrated form (H₂ONO⁺). researchgate.net

The reaction rate for the nitrosation of phenols can be described by the following second-order rate equation:

Rate = k₂[Phenol][Nitrosating Agent]

Where:

k₂ is the second-order rate constant.

[Phenol] is the concentration of the phenolic substrate.

[Nitrosating Agent] is the concentration of the active nitrosating species.

The study on alkyl-substituted phenols demonstrated a strong correlation between the electron-donating ability of the substituents and the rate of nitrosation. researchgate.net This is quantified by the Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene (B151609) derivatives. The study found a Hammett correlation with a ρ value of -6.1, indicating a strong acceleration of the reaction by electron-donating groups. researchgate.net

The presence of two methyl groups, which are electron-donating, on the phenol ring in 2,3-dimethylphenol is expected to activate the ring towards electrophilic attack by the nitrosonium ion, leading to a relatively fast nitrosation reaction. The primary product is the 4-nitroso derivative due to the directing effects of the hydroxyl and methyl groups.

Table 1: Second-Order Rate Constants for the Nitrosation of Selected Phenolic Compounds

| Phenolic Compound | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| Phenol | Value not explicitly provided in the source |

| o-Cresol | Value not explicitly provided in the source |

| 2,6-Dimethylphenol | Value can be inferred from the study's context but is not explicitly stated |

| o-tert-Butylphenol | Value not explicitly provided in the source |

Note: The referenced study focuses on the relative reactivity and Hammett correlation rather than providing a comprehensive list of absolute rate constants in its abstract and accessible figures. researchgate.net

The kinetic studies also highlight the significant impact of pH on the reaction rate. The maximum rate of nitrosation for phenolic compounds is typically observed around pH 3, with a sharp decrease at higher pH values. researchgate.net This is attributed to the equilibrium between nitrous acid (HONO) and the less reactive nitrite ion (NO₂⁻), with the former being the precursor to the active nitrosating agent.

Furthermore, the solvent composition can influence the reaction rate. For instance, increasing the proportion of an organic solvent like acetonitrile (B52724) in an aqueous solution can lead to a significant inhibition of the nitrosation reaction. researchgate.net This effect is likely due to a decrease in the dielectric constant of the medium, which can disfavor the formation of charged intermediates. researchgate.net

Advanced Analytical Research Methodologies for Substituted Phenolic Compounds

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical technique for the determination of trace-level organic compounds in complex samples. nih.gov Its high sensitivity and specificity make it particularly suitable for analyzing nitrosamines and related structures like nitrosophenols. nih.govmdpi.com The method's power lies in its ability to separate compounds chromatographically before subjecting them to mass analysis, which involves the selection of a specific parent ion and its subsequent fragmentation to produce unique product ions, a process known as Multiple Reaction Monitoring (MRM). mdpi.comjapsonline.com This two-tiered identification process significantly reduces matrix interference and enhances detection confidence.

The development of a sensitive LC-MS/MS method is a meticulous process aimed at achieving low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (ng/L) or even parts-per-trillion range. nih.gov For compounds structurally similar to 2,3-Dimethyl-4-nitrosophenol, such as other nitrosated analytes, method development involves several key steps.

Chromatographic Separation: A robust chromatographic separation is essential to resolve the analyte of interest from matrix components and potential isomers. mdpi.com This is typically achieved using reversed-phase columns, such as a C18 column, which separates compounds based on their hydrophobicity. nih.govmdpi.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is commonly employed to achieve efficient separation of multiple analytes within a reasonable timeframe. nih.govmdpi.com The mobile phase often consists of an aqueous component and an organic solvent, such as methanol (B129727) or acetonitrile (B52724), with additives like formic acid to improve peak shape and ionization efficiency. nih.govmdpi.com

Mass Spectrometry Conditions: Optimization of mass spectrometer parameters is critical for maximizing sensitivity. This includes selecting the appropriate ionization mode, with electrospray ionization (ESI) in positive mode being common for nitrogen-containing compounds. mdpi.com The MRM transitions (the specific parent ion to product ion fragmentation pathways) are determined by infusing a standard of the analyte into the mass spectrometer. For N-nitroso compounds, specific and highly sensitive transitions can be identified and used for quantification. japsonline.com

Below is a table summarizing typical parameters used in LC-MS/MS method development for related nitroso-compounds, which would be applicable for the analysis of 2,3-Dimethyl-4-nitrosophenol.

Table 1: Illustrative LC-MS/MS Method Parameters for Trace Analysis of Nitroso-Compounds

| Parameter | Typical Setting | Purpose | Source |

|---|---|---|---|